molecular formula C24H27ClN2O4 B2830601 (3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride CAS No. 2187426-34-0

(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride

Numéro de catalogue: B2830601
Numéro CAS: 2187426-34-0
Poids moléculaire: 442.94
Clé InChI: CEEKVCBNOPBZPL-GRGFAMGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3aS,7aR)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core. Key structural elements include:

  • Fmoc Protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at position 2, commonly used in peptide synthesis for amine protection .
  • Methyl Substituent: A methyl group at position 5, influencing steric and electronic properties.
  • Carboxylic Acid Hydrochloride: A carboxylate moiety at position 7a, enhancing solubility in polar solvents .
  • Chirality: The (3aS,7aR) configuration confers stereochemical specificity, critical for biological interactions or synthetic applications .

This compound’s molecular formula is C28H32ClN2O6 (inferred from related structures in and ), with a predicted molecular weight of ~493 g/mol. Its pKa (4.33 ± 0.20) suggests moderate acidity, likely due to the carboxylic acid group .

Propriétés

IUPAC Name

(3aS,7aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4.ClH/c1-25-11-10-24(22(27)28)15-26(13-16(24)12-25)23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21;/h2-9,16,21H,10-15H2,1H3,(H,27,28);1H/t16-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEKVCBNOPBZPL-GRGFAMGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]2(CN(C[C@@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride is a derivative of the pyrrolo[3,4-c]pyridine scaffold, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex bicyclic structure with a pyrrolo[3,4-c]pyridine core. The presence of the 9H-fluoren-9-yl moiety contributes to its lipophilicity and potential for central nervous system activity. The carboxylic acid and methoxycarbonyl groups are critical for its biological interactions.

Pharmacological Properties

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological activities including:

  • Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication and entry into host cells.
  • Neuroprotective Effects : The ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

The biological activity of (3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit integrases or other key enzymes in viral replication pathways.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can mitigate oxidative stress in cells.

Case Studies

Several studies have documented the biological effects of pyrrolo[3,4-c]pyridine derivatives:

  • Anticancer Studies :
    • A study evaluated the anticancer properties of related compounds in vitro against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cells .
  • Antiviral Activity :
    • Research on a similar pyrrolo[3,4-c]pyridine derivative showed effective inhibition of HIV replication with an EC50 value of 1.65 µM. This study highlighted the importance of substituent groups on the pyridine ring for enhancing antiviral activity .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of these compounds in models of neurodegeneration. The results suggested that they could reduce neuronal cell death induced by oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/EC50 ValueReference
AntitumorPyrrolo[3,4-c]pyridine derivativeLow micromolar
AntiviralSimilar derivative1.65 µM
NeuroprotectivePyrrolo[3,4-c]pyridine derivativeN/A

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Scaffold Variations

(a) Pyrrolo[3,4-c]pyridine Derivatives
  • Compound A: (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one () Key Differences: Replaces the Fmoc group with a trifluoro-methoxy-phenylpropanoyl moiety. Optical Rotation: [α]D = +10.1° (MeOH), indicating distinct stereochemical effects compared to the target compound . Synthesis: Uses Pd/C catalysis in methanol, similar to methods for related bicyclic systems .
  • Compound B: (3aR,7aR)-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate hydrochloride () Key Differences: Benzyl and ethyl ester groups instead of Fmoc and carboxylic acid. Molecular Weight: 332.39 g/mol (vs. ~493 g/mol for the target), highlighting the Fmoc group’s contribution to mass .
(b) Pyrrolo[2,3-c]pyridine Derivatives ()
  • Compound C : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a)
    • Core Variation : Pyrrolo[2,3-c]pyridine (vs. [3,4-c] in the target).
    • Yield : 95%, higher than chloro/methoxy analogues (71–80%), indicating substituent-dependent synthesis efficiency .

Functional Group and Physicochemical Comparisons

Compound Substituents Molecular Weight (g/mol) pKa Key Physical Properties Reference
Target Compound Fmoc, Methyl, COOH·HCl ~493 4.33 Predicted density: 1.299 g/cm³
Compound B Benzyl, Ethyl esters 332.39 N/A Purity: 96%
Compound C (10a) Unsubstituted carboxylic acid 178.17 ~2.5 (est) Yield: 95%; mp >200°C (est)
Compound D () Ethyl ester, pyrazolo[4,3-c] core 298.29 N/A mp 235–237°C; IR: 1720 cm⁻¹ (ester)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.